molecular formula C26H30Cl2F3NO2 B13437463 Halofantrine N-Oxide

Halofantrine N-Oxide

Cat. No.: B13437463
M. Wt: 516.4 g/mol
InChI Key: YNAQRFGKBJJLJT-UHFFFAOYSA-N
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Description

Halofantrine N-Oxide is a derivative of the antimalarial drug halofantrine. Halofantrine belongs to the phenanthrene class of compounds and is used to treat malaria, particularly strains resistant to other treatments . This compound retains the core structure of halofantrine but includes an N-oxide functional group, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Halofantrine N-Oxide typically involves the oxidation of halofantrine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective formation of the N-oxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Halofantrine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent amine.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of this compound, depending on the specific reaction conditions .

Scientific Research Applications

Halofantrine N-Oxide has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of N-oxide functional groups.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its antimalarial properties and potential use in treating other parasitic infections.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates

Comparison with Similar Compounds

Similar Compounds

    Halofantrine: The parent compound, used as an antimalarial drug.

    Lumefantrine: Another phenanthrene derivative with antimalarial properties.

    Quinine: A well-known antimalarial drug with a similar mechanism of action.

Uniqueness

Halofantrine N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical reactivity and biological activity compared to its parent compound and other similar drugs .

Properties

Molecular Formula

C26H30Cl2F3NO2

Molecular Weight

516.4 g/mol

IUPAC Name

N-butyl-N-[3-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]-3-hydroxypropyl]butan-1-amine oxide

InChI

InChI=1S/C26H30Cl2F3NO2/c1-3-5-10-32(34,11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3

InChI Key

YNAQRFGKBJJLJT-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O)[O-]

Origin of Product

United States

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